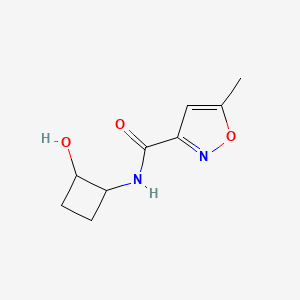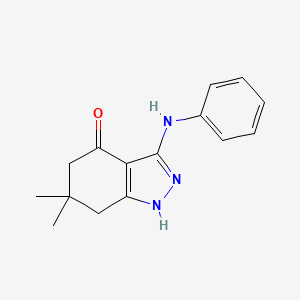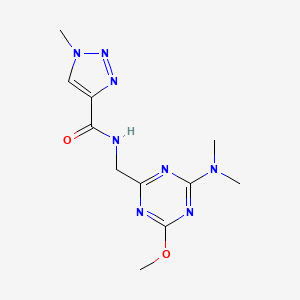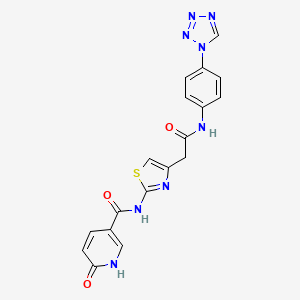![molecular formula C19H16ClN3O2S B2625274 2-(4-chlorophenoxy)-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide CAS No. 893992-69-3](/img/structure/B2625274.png)
2-(4-chlorophenoxy)-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(4-chlorophenoxy)-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Chemical Reactions Analysis
The chemical reactions involving this compound are not specified in the searched resources. Typically, compounds of this nature can undergo various organic reactions, but the specifics would depend on the reaction conditions .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis Techniques : Research by Tao Jian-wei (2009) demonstrated the synthesis of a related compound, N-Phenyl-2,2-di(4-chlorophenoxy)acetamide, highlighting the chemical processes and optimal conditions such as reaction temperature and time.
- Structural Analysis : The structure of similar compounds has been characterized using various methods like IR, 1HNMR, and elemental analysis.
Antitumor and Anticancer Research
- Potential Antitumor Activity : A study by L. Yurttaş et al. (2015) evaluated derivatives of benzothiazole, including compounds structurally similar to 2-(4-chlorophenoxy)-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide, for antitumor activities against various human tumor cell lines.
- Cytotoxic Activity : Research on novel compounds bearing imidazo[2,1-b]thiazole scaffolds, related to the chemical , demonstrated potential cytotoxic effects against human cancer cell lines. This study by H. Ding et al. (2012) highlights the relevance of such compounds in cancer research.
Antibacterial and Antimicrobial Applications
- Antibacterial Activities : Studies like the one by Krunal V. Juddhawala et al. (2011) and B. Mistry et al. (2009) have shown that similar compounds exhibit significant antibacterial activity against various bacterial strains.
Antiinflammatory and Antioxidant Properties
- Antiinflammatory Activity : Compounds structurally related to this compound have demonstrated antiinflammatory properties, as evidenced by studies like that of I. Lantos et al. (1984).
- Antioxidant Properties : Research by G. Ayhan-Kılcıgil et al. (2012) on derivatives of benzimidazole and thiazolidine, similar to the compound , indicates significant antioxidant effects.
Antituberculosis and Anticonvulsant Applications
- Antituberculosis Activity : A study by N. Ulusoy (2002) explored the antituberculosis potential of related compounds, providing insights into the utility of such chemicals in combating tuberculosis.
- Anticonvulsant Evaluation : Research on indoline derivatives of compounds similar to this compound has shown promising anticonvulsant effects. The study by R. Nath et al. (2021) adds to the understanding of such applications.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2S/c20-14-3-7-16(8-4-14)25-12-18(24)21-15-5-1-13(2-6-15)17-11-23-9-10-26-19(23)22-17/h1-8,11H,9-10,12H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVWBZNYJPVJNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)C3=CC=C(C=C3)NC(=O)COC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7-(4-ethylphenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2625201.png)


![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-tosylpropanamide](/img/structure/B2625205.png)
![4-{[(4-Nitrophenyl)methylene]amino}phenyl 4-chlorobenzenesulfonate](/img/structure/B2625206.png)
![5-{2-Hydroxy-3-[4-(2-methylphenyl)piperazin-1-yl]propyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2625207.png)


![5-((5-methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2625213.png)